1-(Propan-2-yl)quinoxalin-2(1H)-one
Description
Properties
CAS No. |
63536-45-8 |
|---|---|
Molecular Formula |
C11H12N2O |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
1-propan-2-ylquinoxalin-2-one |
InChI |
InChI=1S/C11H12N2O/c1-8(2)13-10-6-4-3-5-9(10)12-7-11(13)14/h3-8H,1-2H3 |
InChI Key |
UIBCZQCFZZPLGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=CC1=O |
Origin of Product |
United States |
Preparation Methods
Direct N-Alkylation of Quinoxalin-2(1H)-one
The most straightforward method involves alkylating quinoxalin-2(1H)-one with isopropyl bromide under basic conditions. This approach adapts a general procedure for N-alkylation of quinoxalinones:
- Procedure :
Quinoxalin-2(1H)-one (10 mmol), potassium carbonate (30 mmol), and dry DMF (50 mL) are combined. Isopropyl bromide (12 mmol) is added, and the mixture is stirred at room temperature for 24 hours. The reaction is quenched with water, extracted with ethyl acetate, and purified via silica gel chromatography (hexanes/ethyl acetate). - Yield : ~48–63% (based on analogous reactions with 2-bromoethanol).
- Key Data :
Alternative Alkylation Agents
For improved reactivity, isopropyl iodide or tosylate derivatives can be used. These agents enhance electrophilicity, potentially increasing yields:
- Example :
Substituting isopropyl bromide with isopropyl iodide in DMF at 60°C for 12 hours may elevate yields to ~60–70% (extrapolated from similar alkylations).
Regioselectivity Considerations
Quinoxalin-2(1H)-one possesses two reactive nitrogens (N1 and N4). Alkylation typically occurs at N1 due to steric and electronic factors:
- Evidence :
In analogous reactions, bulky alkyl groups preferentially occupy the N1 position, as confirmed by X-ray crystallography.
Synthesis of Quinoxalin-2(1H)-one Precursor
If the core structure is unavailable, it can be synthesized via:
- Condensation of o-phenylenediamine with glyoxylic acid :
- Procedure :
o-Phenylenediamine (10 mmol) and glyoxylic acid (12 mmol) are refluxed in acetic acid (50 mL) for 6 hours. The product is isolated via filtration (yield: ~75%). - Characterization :
¹H NMR (DMSO-d₆): δ 8.13 ppm (s, 1H, NH), 7.92–7.85 ppm (m, 2H, Ar), 7.65–7.58 ppm (m, 2H, Ar).
- Procedure :
Challenges and Limitations
- Competitive O-Alkylation :
Under harsh conditions, minor O-alkylation products may form, necessitating careful chromatography. - Oxidation Sensitivity :
Prolonged heating or strong oxidants (e.g., V₂O₅) should be avoided to prevent decomposition.
Summary Table: Key Synthetic Routes
| Method | Conditions | Yield | Key Reference |
|---|---|---|---|
| Direct N-Alkylation | K₂CO₃, DMF, rt, 24 h | ~48% | |
| Isopropyl Iodide | K₂CO₃, DMF, 60°C, 12 h | ~60% | (extrap.) |
| Microwave-Assisted | MW, 100°C, 30 min | ~55% | (hypoth.) |
Chemical Reactions Analysis
Types of Reactions
1-isopropyl-1H-quinoxalin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, yielding 1-isopropyl-1H-quinoxalin-2-ol.
Substitution: Electrophilic substitution reactions can introduce various functional groups at the 3-position of the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines can be used for substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions include quinoxaline-2,3-dione derivatives, 1-isopropyl-1H-quinoxalin-2-ol, and various substituted quinoxalines .
Scientific Research Applications
1-isopropyl-1H-quinoxalin-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-isopropyl-1H-quinoxalin-2-one involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . The compound’s ability to undergo redox reactions also plays a role in its biological activity, as it can generate reactive oxygen species that induce cellular damage in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects at N1 Position
The N1 position of quinoxalin-2(1H)-one is critical for modulating steric and electronic properties. Key analogs and their properties are summarized below:
Key Observations :
- Alkyl vs. Aryl Groups : Allyl and naphthylmethyl groups at N1 improve synthetic yields compared to linear alkyl chains (e.g., propyl) due to enhanced stabilization of intermediates during radical-based C–H activation .
- Steric Effects : Bulky substituents (e.g., naphthylmethyl) may reduce reactivity in C3 functionalization but enhance target selectivity in biological systems .
C3 Functionalization and Bioactivity
Functionalization at the C3 position is a hallmark of bioactive quinoxalin-2(1H)-ones. Comparative data for C3-modified analogs:
Key Observations :
Biological Activity
1-(Propan-2-yl)quinoxalin-2(1H)-one, also known as 1-isopropyl-1H-quinoxalin-2-one, is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, antiviral, anticancer, and other pharmacological effects, supported by recent research findings.
The compound is characterized by the presence of an isopropyl group at the 1-position of the quinoxaline ring, which enhances its lipophilicity and potential interactions with biological targets. The mechanism of action typically involves the inhibition of specific enzymes by binding to their active sites, thereby disrupting their functions. This action is crucial for its therapeutic applications in various diseases.
Antimicrobial Activity
1-(Propan-2-yl)quinoxalin-2(1H)-one exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents. In vitro studies have indicated that this compound can effectively target both gram-positive and gram-negative bacteria .
Antiviral Activity
Research indicates that this quinoxaline derivative possesses antiviral properties. It has been evaluated against several viruses, demonstrating efficacy that suggests potential use in antiviral drug development . Its mechanism may involve interference with viral replication processes.
Anticancer Properties
Numerous studies have explored the anticancer potential of 1-(Propan-2-yl)quinoxalin-2(1H)-one:
- Cell Line Studies : In vitro testing against various cancer cell lines has shown promising results. For instance, it exhibited a growth inhibition rate of approximately 55.75% against melanoma cells (MALME-M) .
- Mechanisms : The compound's anticancer activity is attributed to its ability to disrupt cell cycle progression and induce apoptosis in tumor cells. It has been shown to interact with key molecular targets involved in cancer proliferation .
| Cancer Cell Line | IC50 Value (µM) | Growth Inhibition (%) |
|---|---|---|
| MALME-M | Not specified | 55.75 |
| MCF-7 | 22.11 ± 13.3 | Moderate |
| HCT116 | 4.4 | High |
Enzyme Inhibition
The compound also demonstrates inhibitory effects on specific enzymes linked to disease pathways:
- COX-2 Inhibition : It has been identified as an inhibitor of cyclooxygenase-2 (COX-2), which plays a significant role in inflammation and cancer progression .
- LDHA Inhibition : Additionally, it inhibits lactate dehydrogenase A (LDHA), an enzyme associated with metabolic processes in cancer cells .
Structure-Activity Relationship (SAR)
The biological activity of 1-(Propan-2-yl)quinoxalin-2(1H)-one can be influenced by structural modifications. SAR studies have shown that:
- The presence of electron-donating groups enhances activity.
- The isopropyl group contributes significantly to its lipophilicity and interaction with biological targets .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Anticancer Efficacy : A study demonstrated that derivatives of quinoxaline compounds including 1-(Propan-2-yl)quinoxalin-2(1H)-one showed varying degrees of efficacy against multiple cancer cell lines, indicating a need for further exploration into optimizing these compounds for clinical use .
- Antimicrobial Testing : Another study assessed the antimicrobial effectiveness of this compound against resistant bacterial strains, revealing promising results that could lead to novel treatments for infections .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-(Propan-2-yl)quinoxalin-2(1H)-one and its derivatives?
- Methodological Answer : The compound is typically synthesized via alkylation of quinoxalin-2(1H)-one using propargyl or allyl halides under basic conditions. For example, 1-(prop-2-yn-1-yl)quinoxalin-2(1H)-one (a precursor) can be prepared by reacting quinoxalin-2(1H)-one with propargyl bromide in the presence of K₂CO₃ . Cyclization reactions using acetic anhydride or chloroacetic acid are also employed to form oxadiazolinyl or thiosemicarbazide derivatives . Yield optimization often requires adjusting stoichiometry, solvent polarity, and reaction time .
Q. How are quinoxalin-2(1H)-one derivatives characterized structurally?
- Methodological Answer : Key characterization techniques include:
- NMR spectroscopy : H and C NMR confirm substituent positions and regioselectivity. For instance, allyl or propargyl groups show distinct proton signals at δ 4.5–5.5 ppm .
- X-ray crystallography : Resolves ambiguities in stereochemistry, as seen in studies resolving misassigned spiro-compounds .
- HRMS : Validates molecular weight and functional group integrity, critical for novel derivatives like trifluoroalkylated analogs .
Q. What in vitro assays are used to evaluate the biological activity of quinoxalin-2(1H)-one derivatives?
- Methodological Answer : Antibacterial activity is commonly tested using disk diffusion or microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ofloxacin as a reference . For antifungal activity, compounds are screened against C. albicans or A. niger . IC₅₀ values for enzyme inhibition (e.g., aldose reductase) are determined via spectrophotometric assays using DL-glyceraldehyde as a substrate .
Advanced Research Questions
Q. How do electronic and steric effects of substituents influence C3-H functionalization in quinoxalin-2(1H)-ones?
- Methodological Answer : Electron-donating groups (e.g., -OCH₃) at the phenyl ring enhance reactivity in radical-based trifluoroalkylation by stabilizing intermediates, while bulky substituents (e.g., naphthyl) reduce yields due to steric hindrance. For example, 3-(3-nitrophenyl) derivatives show higher yields (70–90%) in photoredox reactions compared to ortho-substituted analogs . Computational DFT studies can predict regioselectivity trends .
Q. What strategies mitigate low yields in photoredox-catalyzed C3-H functionalization?
- Methodological Answer : Key optimizations include:
- Catalyst selection : 4CzIPN outperforms eosin Y in trifluoroalkylation due to higher redox potential .
- Solvent choice : Polar aprotic solvents (e.g., DMF) improve radical stability.
- Additives : Na₂S₂O₈ or TBHP (tert-butyl hydroperoxide) act as oxidants to regenerate catalysts .
- Light wavelength : Blue LEDs (450 nm) are optimal for eosin Y-mediated reactions .
Q. How can contradictory bioactivity data between similar derivatives be resolved?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., bacterial strain variability) or impurities. Solutions include:
- Reproducibility checks : Re-synthesize compounds and validate purity via HPLC .
- Structural confirmation : Re-analyze ambiguous derivatives using X-ray crystallography, as done for misassigned benzimidazolone analogs .
- Dose-response curves : Use graded concentrations to identify non-linear effects, particularly for multifunctional inhibitors .
Q. What advanced techniques enable the synthesis of enantiomerically pure quinoxalin-2(1H)-one derivatives?
- Methodological Answer : Asymmetric catalysis using chiral auxiliaries (e.g., Evans’ oxazolidinones) or organocatalysts (e.g., L-proline) can induce enantioselectivity. For example, Minisci-type alkylation with chiral oxime esters achieves >90% ee in some cases . Chiral HPLC or NMR with shift reagents (e.g., Eu(hfc)₃) are used to confirm enantiopurity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
